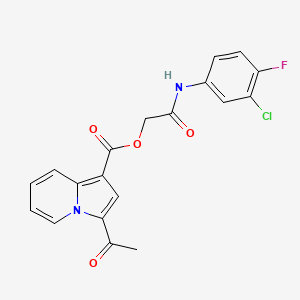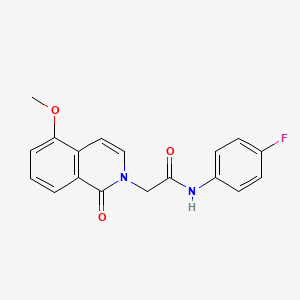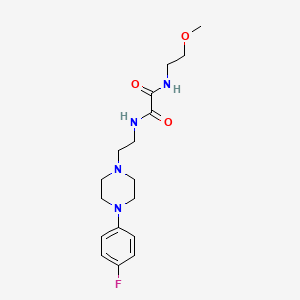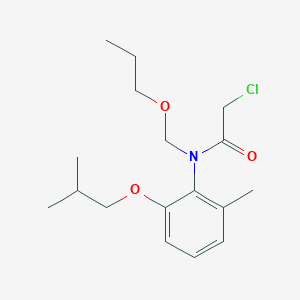
(3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone, also known as BMDM, is a chemical compound that has been of great interest to researchers due to its potential applications in medicinal chemistry. BMDM is a member of the imidazole family of compounds, which are known for their diverse biological activities. In
作用机制
The exact mechanism of action of (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone may also inhibit the activity of certain protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
(3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone can induce apoptosis (programmed cell death) in cancer cells, and can inhibit the growth and proliferation of cancer cells. (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone has also been shown to have anti-inflammatory effects, and may be able to reduce inflammation in conditions such as rheumatoid arthritis. In addition, (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone has been shown to have neuroprotective effects, and may be able to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is also relatively stable and can be stored for extended periods of time without degradation. However, one limitation of using (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments. In addition, (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
未来方向
There are a number of potential future directions for research on (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone. One area of research could focus on optimizing the synthesis method for (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone to improve its yield and purity. Another area of research could focus on testing the safety and efficacy of (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone in clinical trials, to determine whether it has potential as a therapeutic agent for cancer or neurodegenerative diseases. In addition, further studies could investigate the mechanism of action of (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone, to better understand how it exerts its anti-cancer and neuroprotective effects. Finally, future research could explore the use of (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone in combination with other drugs or therapies, to determine whether it has synergistic effects that could enhance its therapeutic potential.
合成方法
The synthesis of (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves the reaction of (3-bromophenyl)acetonitrile with 2-(methylthio)-1H-imidazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to yield (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone in high yield and purity. The synthesis of (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is relatively straightforward and can be carried out on a large scale, making it an attractive target for medicinal chemists.
科学研究应用
(3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on the use of (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone as a potential anti-cancer agent. Studies have shown that (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone can inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent. Other studies have investigated the use of (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases.
属性
IUPAC Name |
(3-bromophenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2OS/c1-16-11-13-5-6-14(11)10(15)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMQSTIEDMNZRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2913701.png)
![Ethyl 4-((4-((3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2913702.png)


![N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2913706.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2913709.png)
amine hydrochloride](/img/structure/B2913710.png)
![N-[2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2913712.png)



